N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyridazinone ring and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propyl group.
Coupling with o-Tolyl Acetamide: The final step involves coupling the pyridazinone derivative with o-tolyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide can be compared with other pyridazinone derivatives and tolyl-containing compounds. Similar compounds include:
Pyridazinone Derivatives: Compounds with similar pyridazinone rings but different substituents.
Tolyl-Containing Compounds: Compounds with tolyl groups attached to different functional groups.
The uniqueness of this compound lies in its specific combination of the pyridazinone ring and the tolyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-6-2-3-7-14(13)12-15(20)17-9-5-11-19-16(21)8-4-10-18-19/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOUJQWLWCWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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